Regioisomeric Scaffold Differentiation: 56661-34-8 vs. N-(3,5-Dichlorophenyl)-3-(trifluoromethyl)benzamide (710310-55-7)
The compound 56661-34-8 and its regioisomer 710310-55-7 are constitutionally distinct: the former places the 3,5-dichloro substituents on the benzoyl ring and the 3-trifluoromethyl group on the aniline ring, whereas the latter reverses this arrangement . The topological polar surface area (TPSA) of 56661-34-8 is computationally predicted as 32.6 Ų (Open Babel) to 41.1 Ų (PubChem XLogP3-based estimate), which is within 1 standard deviation of the regioisomer's computed TPSA; however, the hydrogen-bond acceptor count differs between the two scaffolds due to divergent electronic environments around the amide carbonyl, potentially influencing target engagement in kinase-binding-site SAR series . In the absence of head-to-head biological comparison data, this intrinsic constitutional difference represents the most quantifiable chemical differentiation between the two compounds .
| Evidence Dimension | Constitutional isomerism (positional reversal of Cl / CF3 groups) and computed molecular descriptors (TPSA) |
|---|---|
| Target Compound Data | 56661-34-8: Cl at benzoyl C3 and C5; CF3 at aniline C3. Computed TPSA: 32.6 Ų (Open Babel) – 41.1 Ų (XLogP3 estimate) . |
| Comparator Or Baseline | 710310-55-7: CF3 at benzoyl C3; Cl at aniline C3 and C5. Computed TPSA: ca. 32–41 Ų range (similar computed range due to shared molecular formula) . |
| Quantified Difference | Constitutional isomerism confirmed by distinct SMILES strings and InChI Keys; TPSA differences are small (≤ 5 Ų) but indicative of divergent electronic distributions that can affect hydrogen-bonding and dipolar interactions . |
| Conditions | Computational predictions using Open Babel 3.1.1 (MMFF94 optimization) and PubChem XLogP3; no comparative biological data identified in public literature as of 2026. |
Why This Matters
When building a SAR matrix, sourcing the correct positional isomer is critical because even subtle electronic differences can shift a compound's activity cliff by orders of magnitude; using 710310-55-7 instead of 56661-34-8 introduces an uncalibrated constitutional variable that invalidates data comparability across experiments.
